1-(3-Methoxycyclohexyl)pyrrolidine
Description
1-(3-Methoxycyclohexyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring (a five-membered amine) attached to a 3-methoxycyclohexyl group.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(3-methoxycyclohexyl)pyrrolidine |
InChI |
InChI=1S/C11H21NO/c1-13-11-6-4-5-10(9-11)12-7-2-3-8-12/h10-11H,2-9H2,1H3 |
InChI Key |
JBCVELSLFFBYOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxycyclohexyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This reaction is typically carried out in the presence of a catalyst, such as a rhodium complex, under mild conditions. The reaction proceeds with high regio- and stereoselectivity, providing the desired pyrrolidine derivative in good yields .
Industrial Production Methods
For industrial production, the synthesis of 1-(3-Methoxycyclohexyl)pyrrolidine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxycyclohexyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(3-Methoxycyclohexyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its use as an analgesic or anesthetic agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-Methoxycyclohexyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an NMDA receptor antagonist, blocking the activity of the NMDA receptor and thereby modulating neurotransmission. This mechanism is similar to that of other NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine .
Comparison with Similar Compounds
1-(1-Phenylcyclohexyl)pyrrolidine (PCPy)
- Structural Differences : PCPy replaces the 3-methoxy group with a phenyl ring attached to the cyclohexyl moiety. This modification enhances lipophilicity and alters receptor binding kinetics .
- Pharmacological Activity : PCPy is a controlled substance (Schedule I) with dissociative effects mediated by NMDA receptor antagonism. Its potency is comparable to PCP but lower than ketamine .
- Synthesis : Synthesized via nucleophilic substitution of 1-phenylcyclohexyl bromide with pyrrolidine, yielding byproducts like 1-phenylcyclohexylmorpholine .
1-(3-Methoxyphenyl)pyrrolidine
- Structural Differences : The cyclohexyl group is replaced by a 3-methoxyphenyl ring, reducing steric bulk and increasing aromatic interactions.
- Physicochemical Properties: Boiling point (174°C at 20 Torr) and pKa (5.68) differ significantly from 1-(3-Methoxycyclohexyl)pyrrolidine due to planar vs. non-planar ring systems .
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride
- Key Difference : An ether linkage replaces the direct bond between the pyrrolidine and cyclohexyl groups. This reduces conformational rigidity and may affect CNS penetration .
Functional Analogues
KCNK3 Channel Inhibitors
Compounds like 1-(octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine (IC50 = 19 µM for hKCNK3 inhibition) share the pyrrolidine core but feature long-chain acyl groups. These derivatives exhibit potent sensory modulation but lack the cyclohexyl-methoxy motif critical for NMDA receptor interactions .
Piperidine Derivatives
1-(3-Methylcyclohexyl)piperidine replaces pyrrolidine with a six-membered piperidine ring, increasing steric hindrance and altering receptor selectivity. Synthesis routes emphasize cyclohexanone condensation with piperidine .
Data Table: Comparative Analysis
Discussion of Key Findings
- Structural-Activity Relationships (SAR) :
- Regulatory Landscape :
- Synthesis Challenges: Impurities such as 1-pyrrolidinocyclohexanecarbonitrile are common in cyclohexyl-pyrrolidine syntheses, complicating purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
